molecular formula C66H126N2NaO19P2 B1671054 Eritoran tetrasodium CAS No. 185954-98-7

Eritoran tetrasodium

Cat. No.: B1671054
CAS No.: 185954-98-7
M. Wt: 1336.6 g/mol
InChI Key: VWBKHJFUANCARN-NRRRZCFBSA-N
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Description

  • Preparation Methods

    • Eritoran tetrasodium is administered intravenously as the sodium salt.
    • Specific synthetic routes and reaction conditions for its preparation are not widely available in the literature.
  • Chemical Reactions Analysis

    • Eritoran’s chemical reactions are not extensively documented.
    • It likely undergoes interactions related to its lipid structure, such as hydrolysis, esterification, and phosphorylation.
    • Common reagents and conditions for these reactions remain undisclosed.
  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Eritoran’s uniqueness lies in its specific targeting of TLR4.
    • Similar compounds, if any, have not been explicitly mentioned in available literature.

    Properties

    CAS No.

    185954-98-7

    Molecular Formula

    C66H126N2NaO19P2

    Molecular Weight

    1336.6 g/mol

    IUPAC Name

    tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

    InChI

    InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1

    InChI Key

    VWBKHJFUANCARN-NRRRZCFBSA-N

    Isomeric SMILES

    CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na]

    SMILES

    CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

    Canonical SMILES

    CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na]

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    B-1287;  E-5564;  B1287;  E5564;  B 1287;  E 5564

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Eritoran tetrasodium
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    Reactant of Route 6
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